molecular formula C22H17N3O2 B1139368 4-Nitro-1-trityl-1H-imidazole CAS No. 173865-33-3

4-Nitro-1-trityl-1H-imidazole

Cat. No. B1139368
CAS RN: 173865-33-3
M. Wt: 355.39
InChI Key:
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Description

4-Nitro-1-trityl-1H-imidazole is a compound with the molecular formula C22H17N3O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .


Synthesis Analysis

The synthesis of 1-alkyl-4-nitro-1H-imidazole has been achieved using 2-methyl-5-nitroimidazole and 4-nitroimidazole as starting reagents . New reaction conditions have also been reported for the regio-specific synthesis of 1-methyl-4-nitro-1H-imidazole .


Molecular Structure Analysis

The molecular structure of 4-Nitro-1-trityl-1H-imidazole consists of a trityl group attached to the 1-position of an imidazole ring, which is further substituted at the 4-position with a nitro group . The molecular weight of the compound is 355.4 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Nitro-1-trityl-1H-imidazole include a molecular weight of 355.4 g/mol, a XLogP3 of 4.3, and a topological polar surface area of 63.6 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Therapeutic Potential

Imidazole-containing compounds, such as 4-Nitro-1-trityl-1H-imidazole, have been found to have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Antioxidant Activity

4-Nitro-1-trityl-1H-imidazole derivatives have been synthesized and evaluated for antioxidant activity . They have been found to have potential in scavenging free radicals and reducing oxidative stress, which is beneficial in the prevention and treatment of diseases associated with oxidative damage.

Drug Development

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole, a type of imidazole, are used in commercially available drugs for various treatments .

Synthesis of Substituted Imidazoles

Recent advances in the regiocontrolled synthesis of substituted imidazoles have highlighted the importance of imidazoles in functional molecules used in everyday applications . The bonds formed during the formation of the imidazole are emphasized, including the functional group compatibility of the process and resultant substitution patterns around the ring .

Chemotherapeutic Agents

Nitroimidazole compounds are known to have diverse pharmacological activities and are used as chemotherapeutic agents . They have applications as anti-bacterial, anti-parasitic, anti-cancer, anti-HIV, anti-tuberculosis, anti-leishmaniasis agents, etc., and as imaging agents in medicine .

Research and Development

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Mechanism of Action

Target of Action

The primary target of CDD3505 is the hepatic cytochrome P450IIIA . This enzyme plays a crucial role in the metabolism of various substances, including drugs and endogenous compounds.

Mode of Action

CDD3505 acts as an inducer of the hepatic cytochrome P450IIIA . It enhances the activity of this enzyme, leading to changes in the metabolism of certain substances within the body.

Biochemical Pathways

The induction of hepatic cytochrome P450IIIA by CDD3505 affects the metabolic pathways involving this enzyme

Pharmacokinetics

It is soluble in dimethyl sulfoxide (dmso) , which suggests that it may have good bioavailability.

Result of Action

The induction of hepatic cytochrome P450IIIA by CDD3505 leads to a significant increase in the levels of high-density lipoprotein cholesterol (HDL) . HDL is often referred to as ‘good cholesterol’ because it carries cholesterol from other parts of your body back to your liver, where it is removed from your body.

Future Directions

Imidazole and its derivatives, including 4-Nitro-1-trityl-1H-imidazole, continue to be a rich source of chemical diversity and have become an important synthon in the development of new drugs . Future research will likely focus on the discovery of novel imidazole compounds with improved pharmacological activities and better ADME profiles .

properties

IUPAC Name

4-nitro-1-tritylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c26-25(27)21-16-24(17-23-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQGVERJAKANJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-1-trityl-1H-imidazole

Synthesis routes and methods

Procedure details

To a solution of 4-nitroimidazole (7.28, g, 64.4 mmol) in 60 mL of dry DMF at 0° C. was added triethylamine (9.87 mL, 70.8 mmol), then chlorotriphenylmethane (17.95 g, 64.4. mmol). After 5 minutes, the solution was warmed to room temperature. After 30 minutes, the reaction mixture was poured over ice, filtered, and washed with ice water. The resulting product was dried in vacuo next to P205 to provide the titled product as a white powder (22.29 g, 97% yield) which was sufficiently pure for use in the next step.
Quantity
64.4 mmol
Type
reactant
Reaction Step One
Quantity
9.87 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
17.95 g
Type
reactant
Reaction Step Two
Yield
97%

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